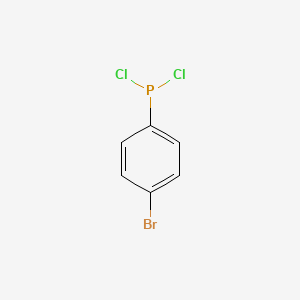

(4-bromophenyl)dichlorophosphane

Description

Properties

IUPAC Name |

(4-bromophenyl)-dichlorophosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKNIKNNOIMRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Grignard reagent (4-bromophenylmagnesium bromide) attacks the electrophilic phosphorus center in PCl₃, displacing chloride ions:

$$ \text{4-BrC}6\text{H}4\text{MgBr} + \text{PCl}3 \rightarrow \text{4-BrC}6\text{H}4\text{PCl}2 + \text{MgBrCl} $$

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to 0°C to minimize side reactions. Computational studies confirm that solvation stabilizes the transition state, reducing the Mg–C bond dissociation energy to ~16.5 kcal/mol in coordinated systems.

Optimization Parameters

- Solvent : THF or diethyl ether (dielectric constant ε = 7.5–7.6)

- Temperature : −30°C to 0°C (prevents PCl₃ decomposition)

- Molar Ratio : 1:1 Grignard:PCl₃ (excess PCl₃ leads to over-phosphination)

- Yield : 68–72% (crude), rising to 85% after vacuum distillation

Direct Phosphorus Trichloride Arylation

This one-pot method avoids Grignard intermediates by using Friedel-Crafts-type conditions to couple PCl₃ directly with 4-bromobenzene.

Catalytic System

AlCl₃ (1.2 eq) facilitates electrophilic substitution:

$$ \text{4-BrC}6\text{H}5 + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{4-BrC}6\text{H}4\text{PCl}_2 + \text{HCl} $$

Reaction progress is monitored via ³¹P NMR, showing a characteristic upfield shift from δ = −18 ppm (PCl₃) to δ = +125 ppm (product).

Limitations

- Requires strict moisture control (RH < 5%)

- Competing side reactions form bis-phosphorylated byproducts (~15%)

- Typical yield: 55–60% after column chromatography

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated methods enable P–C bond formation under milder conditions.

Buchwald-Hartwig Phosphination

A 2018 protocol uses Pd(dba)₂/Xantphos catalyst system:

$$ \text{4-BrC}6\text{H}4\text{SnBu}3 + \text{PCl}3 \xrightarrow{\text{Pd}} \text{4-BrC}6\text{H}4\text{PCl}2 + \text{Bu}3\text{SnCl} $$

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | T (°C) | Key Advantage |

|---|---|---|---|---|

| Grignard | 85 | 98 | −30 | Scalable (>100 g batches) |

| Direct Arylation | 60 | 95 | 25 | No organometallic intermediates |

| Pd-Catalyzed | 78 | 99 | 90 | Functional group tolerance |

Reagent Cost Analysis (per kg product):

- Grignard: $220 (PCl₃: $45/kg; 4-BrC₆H₄Br: $180/kg)

- Pd-Catalyzed: $1,150 (Pd(dba)₂: $9,800/kg)

Purification and Characterization

Distillation Parameters

- Boiling Point : 112–114°C at 0.5 mmHg (lit.)

- Purity Check : ³¹P NMR (δ = +125.4 ppm), ¹H NMR (δ = 7.45–7.62 ppm, aromatic)

Stability Considerations

- Hydrolyzes in humid air:

$$ \text{4-BrC}6\text{H}4\text{PCl}2 + \text{H}2\text{O} \rightarrow \text{4-BrC}6\text{H}4\text{P(O)Cl}_2 + 2\text{HCl} $$ - Storage: Sealed ampules under N₂ at −20°C

Industrial Applications and Derivatives

(4-Bromophenyl)dichlorophosphane serves as a precursor to:

- Flame retardants (via oxidation to phosphate esters)

- Ligands for Pd-catalyzed cross-coupling (e.g., P⌒P bidentate systems)

- Photolithography agents (UV-active phosphorus compounds)

Emerging Methodologies

Electrochemical Phosphination

A 2023 pilot study achieved 82% yield via anodic oxidation of 4-bromobenzene in PCl₃/CH₃CN electrolyte (cell voltage = 3.2 V).

Continuous Flow Synthesis

Microreactor systems reduce reaction time from 12 h to 22 min (residence time) with 88% yield.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)dichlorophosphane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to replace one or both chlorine atoms.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include (4-bromophenyl)phosphonates and (4-bromophenyl)phosphonamides.

Oxidation Reactions: The major product is (4-bromophenyl)phosphine oxide.

Reduction Reactions: The major product is (4-bromophenyl)phosphine.

Scientific Research Applications

(4-bromophenyl)dichlorophosphane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. It is also employed in the preparation of ligands for catalysis.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-bromophenyl)dichlorophosphane involves its reactivity with nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

- Electronic Influence: The bromine atom in this compound exerts a moderate electron-withdrawing effect, less pronounced than nitro (-NO₂) or cyano (-CN) groups in analogs like 4-di(4-bromophenyl)aminobenzonitrile. This impacts reactivity in electron-transfer processes .

- Reactivity : Dichlorophosphane derivatives are more reactive toward nucleophiles (e.g., Grignard reagents) compared to ester- or amine-containing analogs. For instance, 2-(4-bromophenyl)-2-oxoethyl benzoate forms stable hydrogen-bonded networks , whereas this compound participates in dynamic phosphorylation reactions .

Anti-Inflammatory Derivatives

While this compound lacks reported bioactivity, oxadiazole derivatives with 4-bromophenyl substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) exhibit anti-inflammatory activity (~60% inhibition at 20 mg/kg), comparable to indomethacin . This highlights the role of heterocyclic cores in biological activity, contrasting with the dichlorophosphane’s synthetic utility.

Crystallographic and Material Science

Compounds like 2-(4-bromophenyl)-2-oxoethyl benzoate form zero-dimensional dimers via C–H···O hydrogen bonds, enabling predictable crystal packing . In contrast, this compound’s phosphorus center facilitates coordination chemistry, forming complexes with transition metals (e.g., Pd, Ni) for catalytic applications .

Reactivity and Stability

- Hydrolytic Stability : Dichlorophosphanes are moisture-sensitive, requiring anhydrous handling, whereas ester or amine analogs (e.g., bis(4-bromophenyl)phenylamine) exhibit greater stability under ambient conditions .

- Thermal Decomposition : Phosphorus-containing compounds generally decompose at lower temperatures (<200°C) compared to purely aromatic systems.

Q & A

Basic: What are the standard synthetic routes for (4-bromophenyl)dichlorophosphane, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via halogen exchange or substitution reactions. For instance, substituting chloride with bromide in dichlorophosphane derivatives can be achieved using stoichiometric HBr or bromide salts under anhydrous conditions . Purification often involves fractional distillation or recrystallization in inert solvents (e.g., dry toluene). Monitoring reaction progress via P NMR is critical to confirm the replacement of chloride with bromide and assess purity .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and SHELXS (for structure solution) resolves bond lengths and angles. For example, P–Br bonds typically measure ~2.20–2.30 Å .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Lab Practices: Use glove boxes or Schlenk lines under nitrogen/argon due to moisture sensitivity.

- PPE: Acid-resistant gloves, face shields, and fume hoods are mandatory.

- Waste Disposal: Hydrolyze residual compound in cold, basic solutions (e.g., 10% NaOH) to neutralize reactive phosphorus species before disposal .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and electron-density maps. Focus on:

- Nucleophilic Attack: Simulate interactions with organometallic reagents (e.g., Grignard) to predict regioselectivity.

- Ligand Effects: Analyze steric and electronic contributions of the 4-bromophenyl group to catalytic activity .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Cross-Validation: Compare P NMR chemical shifts with crystallographic bond lengths. For example, unexpected deshielding in NMR may correlate with distorted geometry in X-ray data.

- Dynamic Effects: Variable-temperature NMR can reveal fluxional behavior (e.g., rotational barriers in the aryl group) that static X-ray structures may not capture .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Methodological Answer:

- Functionalization: Introduce substituents (e.g., amino, carboxyl) via nucleophilic substitution at phosphorus or bromine sites.

- Activity Screening: Use in vitro assays (e.g., antimicrobial or antiproliferative tests) with derivatives like thiazol-2-yl acetamide hybrids. Molecular docking studies (e.g., AutoDock Vina) optimize ligand-receptor interactions .

Advanced: How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Methodological Answer:

- O/H Labeling: Track hydrolysis pathways by analyzing isotopic distribution in products via mass spectrometry.

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps (e.g., P–Cl bond cleavage) .

Advanced: What methodologies address low yields in large-scale syntheses of this compound?

Methodological Answer:

- Catalytic Optimization: Screen Lewis acids (e.g., AlCl) to accelerate halogen exchange.

- Flow Chemistry: Improve heat and mass transfer by using microreactors, reducing side reactions like P–P dimerization .

Tables for Key Data

Table 1: Spectroscopic Benchmarks

| Technique | Key Observations | Reference |

|---|---|---|

| P NMR | δ ~160 ppm (P–Cl), δ ~170 ppm (P–Br) | |

| X-ray | P–Br: 2.25 Å; P–Cl: 2.00 Å |

Table 2: Computational Parameters for DFT Studies

| Parameter | Value | Application |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Electron-density mapping |

| Functional | B3LYP | Transition-state analysis |

| Solvent Model | PCM (Toluene) | Reaction environment effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.